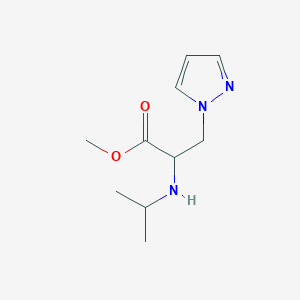
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its versatility in chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes under Rh(III)-catalyzed and solvent-controlled conditions . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and solvents to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(1H-pyrazol-1-yl)acetate: Another pyrazole derivative with similar chemical properties.
Imidazo[1,2-a]pyridines: Compounds with a fused bicyclic structure that exhibit a wide range of applications in medicinal chemistry.
Uniqueness
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
methyl 2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15-3)7-13-6-4-5-11-13/h4-6,8-9,12H,7H2,1-3H3 |
InChI-Schlüssel |
VQEYEOOOWNSYPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(CN1C=CC=N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


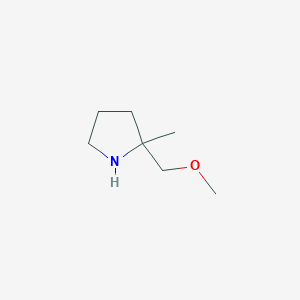
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
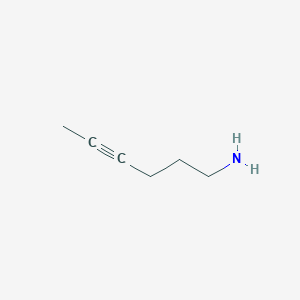
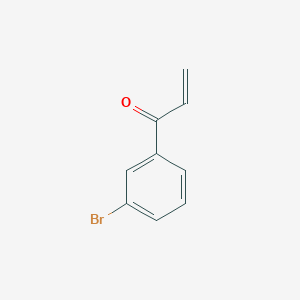
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)
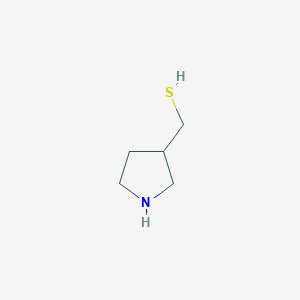

![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
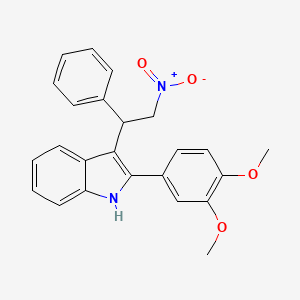
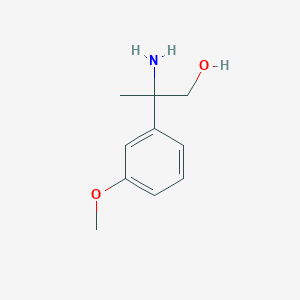
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)

